molecular formula C12H13N3 B6268787 N-[4-(aminomethyl)phenyl]pyridin-2-amine CAS No. 326406-81-9

N-[4-(aminomethyl)phenyl]pyridin-2-amine

Cat. No. B6268787
CAS RN: 326406-81-9
M. Wt: 199.3
InChI Key:
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Description

N-[4-(aminomethyl)phenyl]pyridin-2-amine, also known as N-AMPA, is an organic compound that has been used in a variety of scientific research applications. It is a type of aminomethylphenylpyridinium salt, which is composed of a pyridine ring with an aminomethyl group attached to one of its nitrogen atoms. N-AMPA has been studied for its potential to act as a neurotransmitter and its ability to modulate the activity of several types of receptors, including ionotropic glutamate receptors, GABA-A receptors, and serotonin receptors. This compound has also been studied for its ability to interact with various enzymes and proteins, including caspases, cyclooxygenases, and nitric oxide synthase.

Scientific Research Applications

N-[4-(aminomethyl)phenyl]pyridin-2-amine has been used in a variety of scientific research applications. It has been studied for its potential to act as a neurotransmitter and its ability to modulate the activity of several types of receptors, including ionotropic glutamate receptors, GABA-A receptors, and serotonin receptors. This compound has also been studied for its ability to interact with various enzymes and proteins, including caspases, cyclooxygenases, and nitric oxide synthase. Furthermore, N-[4-(aminomethyl)phenyl]pyridin-2-amine has been used in studies of the mechanisms of action of various drugs, such as antiepileptic drugs, antidepressants, and antipsychotics.

Mechanism of Action

The exact mechanism of action of N-[4-(aminomethyl)phenyl]pyridin-2-amine is not yet fully understood. However, it is thought to act as a modulator of various receptors and enzymes. Specifically, it is believed to act as an agonist at ionotropic glutamate receptors, a partial agonist at GABA-A receptors, and an antagonist at serotonin receptors. Furthermore, N-[4-(aminomethyl)phenyl]pyridin-2-amine has been found to interact with various enzymes and proteins, such as caspases, cyclooxygenases, and nitric oxide synthase.
Biochemical and Physiological Effects
N-[4-(aminomethyl)phenyl]pyridin-2-amine has been found to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as it has been found to protect neurons from damage caused by oxidative stress. Furthermore, N-[4-(aminomethyl)phenyl]pyridin-2-amine has been found to modulate the activity of various enzymes, including caspases, cyclooxygenases, and nitric oxide synthase. Additionally, N-[4-(aminomethyl)phenyl]pyridin-2-amine has been found to have anticonvulsant effects, as it has been found to reduce the severity of seizures in animal models.

Advantages and Limitations for Lab Experiments

N-[4-(aminomethyl)phenyl]pyridin-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, as it can be synthesized in a two-step process. Furthermore, it is relatively stable, as it has been found to remain stable at room temperature for up to two weeks. Additionally, N-[4-(aminomethyl)phenyl]pyridin-2-amine has been found to be non-toxic, making it safe to use in experiments.
However, there are some limitations to using N-[4-(aminomethyl)phenyl]pyridin-2-amine in lab experiments. For example, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.

Future Directions

N-[4-(aminomethyl)phenyl]pyridin-2-amine has a variety of potential future applications in scientific research. For example, it could be used to study the mechanisms of action of various drugs, such as antiepileptic drugs, antidepressants, and antipsychotics. Additionally, it could be used to further explore its potential as a neuroprotective agent and its ability to modulate the activity of various enzymes and proteins. Furthermore, N-[4-(aminomethyl)phenyl]pyridin-2-amine could be used to study its potential to act as a neurotransmitter and its ability to modulate the activity of various receptors. Finally, N-[4-(aminomethyl)phenyl]pyridin-2-amine could be used to explore its potential as an anticonvulsant agent and its ability to reduce the severity of seizures in animal models.

Synthesis Methods

N-[4-(aminomethyl)phenyl]pyridin-2-amine can be synthesized in a two-step process. The first step involves the reaction of a pyridinium salt with an aminomethyl group. This reaction is usually performed at room temperature and results in the formation of an aminomethylphenylpyridinium salt. The second step involves the reaction of the aminomethylphenylpyridinium salt with a nucleophile, such as an amine or a thiol. This reaction is typically performed at elevated temperatures, such as 80-100°C, and results in the formation of N-[4-(aminomethyl)phenyl]pyridin-2-amine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[4-(aminomethyl)phenyl]pyridin-2-amine involves the reaction of 4-(aminomethyl)benzonitrile with 2-bromopyridine in the presence of a palladium catalyst to form the desired product.", "Starting Materials": [ "4-(aminomethyl)benzonitrile", "2-bromopyridine", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(aminomethyl)benzonitrile and 2-bromopyridine in a suitable solvent such as DMF or DMSO.", "Step 2: Add a palladium catalyst such as Pd(OAc)2 or PdCl2(PPh3)2 to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then filter off any solid that has formed.", "Step 5: Purify the crude product by recrystallization or column chromatography to obtain N-[4-(aminomethyl)phenyl]pyridin-2-amine as a white solid." ] }

CAS RN

326406-81-9

Molecular Formula

C12H13N3

Molecular Weight

199.3

Purity

80

Origin of Product

United States

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